

Determining the Minimum Inhibitory Concentration (MIC) of Isoniazid for *Mycobacterium tuberculosis*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoniazid*

Cat. No.: B1672263

[Get Quote](#)

Application Note & Protocol

Introduction

Isoniazid (INH) is a cornerstone of first-line antituberculosis therapy. The emergence of **isoniazid**-resistant *Mycobacterium tuberculosis* (M.tb) strains poses a significant threat to effective tuberculosis (TB) control. Determining the Minimum Inhibitory Concentration (MIC) of **isoniazid** is crucial for guiding appropriate treatment regimens, surveillance of drug resistance, and the development of new anti-TB agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] This document provides detailed protocols for determining the **isoniazid** MIC for M.tb, intended for researchers, scientists, and drug development professionals. The primary methods covered are broth microdilution and agar dilution, which are considered reference methods.

Principle of the Assay

The core principle of MIC testing involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent. Following an appropriate incubation period, the lowest concentration of the agent that inhibits bacterial growth is identified. For M.tb, a slow-growing pathogen, specialized media and longer incubation times are required compared to rapidly growing bacteria.

Key Reagents and Equipment

- Pure culture of *Mycobacterium tuberculosis* (test strain and quality control strain)
- **Isoniazid** powder (Sigma-Aldrich or equivalent)
- Middlebrook 7H9 broth base
- Middlebrook 7H11 agar base
- Oleic acid-albumin-dextrose-catalase (OADC) enrichment or Albumin-dextrose-catalase (ADC) enrichment
- Glycerol
- Tween 80 (for broth cultures)
- Sterile distilled water
- Sterile saline with Tween 80
- Sterile 96-well microtiter plates (U-bottomed for broth microdilution)[3]
- Petri dishes
- Spectrophotometer or McFarland standards
- Incubator (37°C with 5-10% CO₂)
- Biosafety cabinet (BSL-3)
- Vortex mixer
- Pipettes and sterile tips

Quality Control

The use of a well-characterized quality control (QC) strain is mandatory for validating the accuracy and reproducibility of the MIC testing procedure. The standard QC strain for *M.tb*

susceptibility testing is Mycobacterium tuberculosis H37Rv (ATCC 27294).[3][4][5]

Quality Control Strain	Antimicrobial Agent	Expected MIC Range (µg/mL)
M. tuberculosis H37Rv (ATCC 27294)	Isoniazid	0.03 - 0.12[3][5][6]

Table 1: Quality Control Parameters for **Isoniazid** MIC Testing.

Preparation of Isoniazid Stock Solution

Proper preparation of the **isoniazid** stock solution is critical for accurate MIC determination.

- **Dissolving Isoniazid:** **Isoniazid** is freely soluble in water.[7] Weigh a precise amount of **isoniazid** powder in a sterile container.
- **Solvent:** Dissolve the powder in sterile distilled water to create a high-concentration stock solution (e.g., 1000 µg/mL).
- **Sterilization:** Filter-sterilize the stock solution through a 0.22 µm syringe filter.
- **Storage:** Dispense the stock solution into sterile, single-use aliquots and store them at -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.

Parameter	Specification
Solvent	Sterile Distilled Water
Stock Concentration	e.g., 1000 µg/mL
Sterilization	0.22 µm Filter
Storage	-80°C in single-use aliquots
Stability	Up to 6 months[8]

Table 2: **Isoniazid** Stock Solution Preparation and Storage.

Experimental Protocols

All procedures involving live *M. tuberculosis* must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of various antimicrobial agents, including **isoniazid**, for *M.tb*.^[3]

1. Preparation of Bacterial Inoculum:

- From a fresh culture of *M.tb* on Löwenstein-Jensen or 7H11 agar, transfer colonies into a tube containing sterile saline with Tween 80 and glass beads.
- Vortex thoroughly to create a uniform suspension and break up clumps.
- Allow the larger clumps to settle for 30 minutes.
- Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1×10^7 to 1×10^8 CFU/mL.
- Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL.^[3]

2. Preparation of Microtiter Plates:

- In a 96-well microtiter plate, add 100 μ L of Middlebrook 7H9 broth with OADC enrichment to all wells.
- Add 100 μ L of the working **isoniazid** solution (at twice the highest desired final concentration) to the first column of wells.
- Perform serial two-fold dilutions by transferring 100 μ L from the first column to the second, and so on, down to the desired final concentration range. Discard 100 μ L from the last column of dilutions.

- The typical concentration range for **isoniazid** testing is 0.016 to 64 µg/mL, which can be adjusted based on whether the strain is expected to be susceptible or resistant.[4][9]

- Include a growth control well (no **isoniazid**) and a sterility control well (no bacteria).

3. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
- Seal the plates with an adhesive sealer or place them in a humidified container to prevent evaporation.
- Incubate the plates at 37°C in an atmosphere of 5-10% CO₂ for 7 to 14 days.

4. Reading and Interpretation of Results:

- The MIC is the lowest concentration of **isoniazid** that shows no visible growth (no turbidity or pellet at the bottom of the well) after the incubation period.[3]
- Growth in the growth control well must be evident for the results to be valid.
- The use of a growth indicator like resazurin can facilitate earlier and more objective reading of results.[10]

Protocol 2: Agar Dilution Method

The agar proportion method is considered a gold standard for M.tb susceptibility testing.[2]

1. Preparation of **Isoniazid**-Containing Agar Plates:

- Prepare Middlebrook 7H11 agar according to the manufacturer's instructions, supplemented with OADC enrichment.
- Cool the molten agar to 45-50°C.
- Add the appropriate volume of **isoniazid** stock solution to the molten agar to achieve the desired final concentrations.

- Pour the agar into sterile petri dishes and allow them to solidify.
- Prepare a drug-free control plate.

2. Preparation of Bacterial Inoculum:

- Prepare a bacterial suspension as described for the broth microdilution method, adjusting the turbidity to a 1.0 McFarland standard.
- Prepare two dilutions of this suspension: a 1:100 and a 1:10,000 dilution.

3. Inoculation and Incubation:

- Inoculate each quadrant of the **isoniazid**-containing plates and the drug-free control plate with 0.1 mL of the 1:100 and 1:10,000 dilutions.
- Allow the inoculum to be absorbed into the agar.
- Incubate the plates at 37°C in 5-10% CO₂ for 21 days.

4. Reading and Interpretation of Results:

- Count the number of colonies on the drug-free control plate from the 1:10,000 dilution. This represents 1% of the bacterial population.
- Count the number of colonies on the drug-containing plates.
- The MIC is the lowest concentration of **isoniazid** that inhibits more than 99% of the bacterial population.^[11]

Data Presentation

The results of **isoniazid** MIC testing can be presented in a tabular format for clear comparison.

Strain ID	Method	Isoniazid MIC (µg/mL)	Interpretation
M.tb H37Rv (QC)	Broth Microdilution	0.06	Susceptible
Clinical Isolate 1	Broth Microdilution	≤0.1	Susceptible
Clinical Isolate 2	Broth Microdilution	8.0	Resistant
Clinical Isolate 3	Agar Dilution	16.0	Resistant

Table 3: Example of **Isoniazid** MIC Data Presentation.

Interpretation of MIC Values

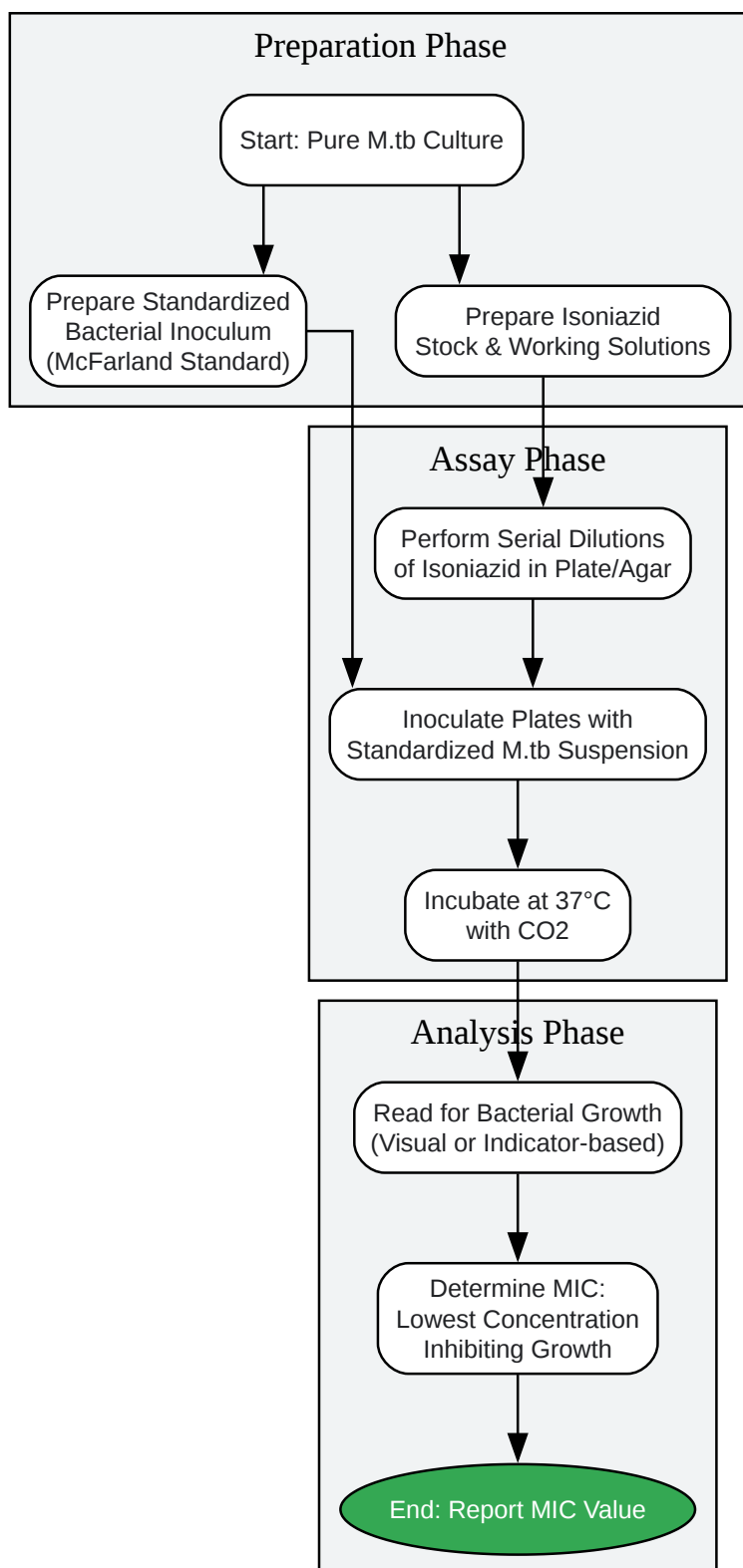
The interpretation of **isoniazid** MIC values can be complex due to the different genetic mechanisms of resistance.[\[9\]](#)

Isoniazid MIC (µg/mL)	Associated Genetic Mutations (Common)	Level of Resistance
≤0.1	Wild-type	Susceptible
0.25 - 2.0	inhA promoter mutations	Low-level resistance
4.0 - 16.0	katG S315T mutation	High-level resistance
8.0 - ≥64.0	katG and inhA promoter mutations	High-level resistance

Table 4: Correlation between **Isoniazid** MIC, Genetic Mutations, and Resistance Levels.[\[9\]](#)

Visualizing the Workflow

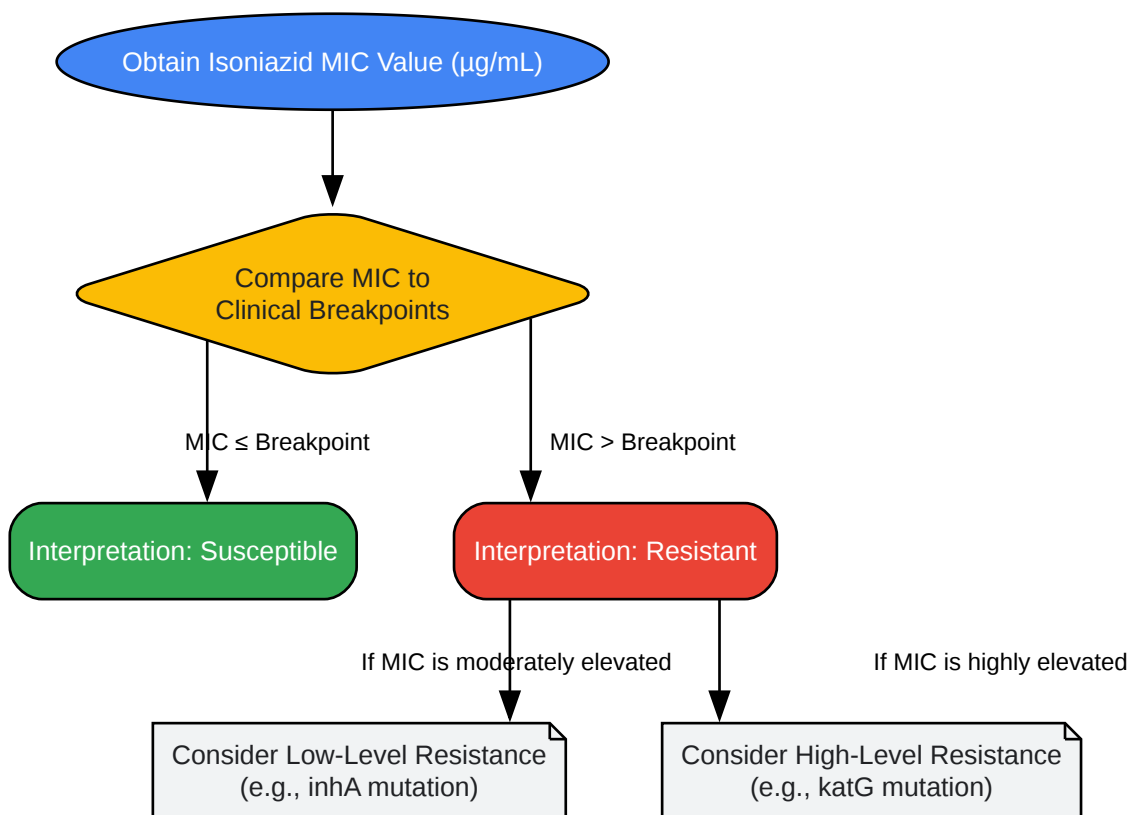
A clear workflow diagram is essential for understanding the sequence of steps in the MIC determination protocol.



[Click to download full resolution via product page](#)

Caption: Workflow for **Isoniazid** MIC Determination.

The logical flow for interpreting the results based on the MIC value obtained can also be visualized.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. whocctblab.fondazioneosanraffaele.it [whocctblab.fondazioneosanraffaele.it]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ats-journals.org [ats-journals.org]
- To cite this document: BenchChem. [Determining the Minimum Inhibitory Concentration (MIC) of Isoniazid for Mycobacterium tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672263#protocol-for-determining-isoniazid-minimum-inhibitory-concentration-mic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com